N-[(E)-2-thienylmethylidene]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-1-thiophen-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBEOFSSBIRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N E 2 Thienylmethylidene Aniline and Its Derivatives
Condensation Reactions of Thiophene-2-carboxaldehyde with Aniline (B41778) and Substituted Anilines
The fundamental approach to synthesizing N-[(E)-2-thienylmethylidene]aniline and its substituted analogues is the condensation reaction between thiophene-2-carboxaldehyde and the corresponding aniline. researchgate.netresearchgate.netarkat-usa.orgbeilstein-journals.orgresearchgate.netnih.gov This reaction involves the nucleophilic attack of the amine group of aniline on the carbonyl carbon of thiophene-2-carboxaldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond of the Schiff base.
The general reaction can be represented as follows:
Thiophene-2-carboxaldehyde + Aniline → this compound + H₂O
The "E" designation in the compound's name indicates the stereochemistry around the carbon-nitrogen double bond, where the substituents on the double-bonded atoms are on opposite sides.
Catalytic Approaches in Imine Synthesis
To enhance the efficiency of the condensation reaction, various catalytic methods have been explored. These catalysts facilitate the reaction by activating either the aldehyde or the amine, or by promoting the dehydration step.
One study demonstrated the use of Kinnow peel powder as a green, eco-friendly catalyst for the synthesis of N-Benzylideneaniline and its derivatives. nih.govresearchgate.net This biomass-based catalyst offers a sustainable and efficient alternative to traditional catalysts, achieving an 85% yield for the reaction between aniline and benzaldehyde (B42025) under mild, room temperature conditions. nih.govresearchgate.net The mechanism involves the activation of the reactants on the surface of the catalyst, facilitating the nucleophilic attack and subsequent dehydration. researchgate.net
Other catalytic systems, such as those involving palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) as a hydrogen donor, have been employed for the N-alkylation of anilines, which proceeds through an initial imine formation. jocpr.com While not a direct synthesis of the title compound, this highlights the utility of catalytic systems in reactions involving imine intermediates.
Solvent Effects and Reaction Conditions
The choice of solvent and reaction conditions plays a crucial role in the outcome of the condensation reaction. The solvent can influence the solubility of the reactants, the rate of reaction, and the ease of product isolation.
Ethanol (B145695) is a commonly used solvent for the synthesis of Schiff bases derived from thiophene-2-carboxaldehyde. For instance, the preparation of 2-ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline was achieved by refluxing a mixture of 5-nitro-2-thiophene-carboxaldehyde and 2-ethylaniline (B167055) in ethanol. nih.gov Similarly, (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline was synthesized by refluxing the corresponding aldehyde and amine in ethanol. nih.gov
In some cases, the reaction is carried out without a solvent. For the synthesis of N-benzilideneaniline, equimolar quantities of benzaldehyde and aniline were mixed with rapid stirring, and the reaction proceeded with the evolution of heat. arcjournals.org The product was then crystallized from absolute ethanol. arcjournals.org
The reaction temperature is another important parameter. Refluxing the reaction mixture is a common practice to drive the reaction to completion. nih.govnih.govarcjournals.org However, some reactions can also be performed at room temperature, especially with the aid of a catalyst. nih.govjocpr.com
Table 1: Solvent and Catalyst Effects on Imine Synthesis
| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Benzaldehyde, Aniline | Kinnow peel powder | - | Room Temp, 3 min | N-Benzylideneaniline | 85 | nih.govresearchgate.net |
| 5-nitro-2-thiophene-carboxaldehyde, 2-ethylaniline | - | Ethanol | Reflux, 1 h | 2-ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | 64 | nih.gov |
| 5-nitro-2-thiophene-carboxaldehyde, o-Anisidine | - | Ethanol | Reflux, 1 h | (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline | 76 | nih.gov |
| Benzaldehyde, Aniline | - | - | Reflux, 4 h | N-benzilideneaniline | 83.986 | arcjournals.org |
Synthesis of this compound Metal Complexes and Coordination Compounds
The nitrogen atom of the imine group and the sulfur atom of the thiophene (B33073) ring in this compound and its derivatives can act as donor atoms, allowing for the formation of coordination complexes with various metal ions. he.com.br The synthesis of these metal complexes can be achieved through different strategies.
Direct Complexation Strategies
The most straightforward method for preparing metal complexes is the direct reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent. beilstein-journals.org
For example, a novel tetradentate Cu(II) complex was synthesized by reacting the Schiff base ligand, N,N-bis[(E)-2-thienylmethylidene]-1,8-naphthalenediamine, with a copper(II) nitrate (B79036) salt. researchgate.netnih.gov The ligand itself was obtained from the condensation of thiophene-2-carboxaldehyde and 1,8-diaminonaphthalene (B57835). researchgate.netnih.gov Similarly, metal complexes of Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with N-[2-thienylmethylidene]-2-aminopyridine were prepared by reacting the Schiff base with the corresponding metal chlorides. he.com.br
The synthesis of a nickel(II) complex of N-benzylideneaniline involved dissolving the ligand and NiCl₂·6H₂O in methanol (B129727) and refluxing the mixture. arcjournals.orgsemanticscholar.org The resulting olive-green complex was then isolated. arcjournals.org In another study, Schiff base complexes of Co(II), Ni(II), Cu(II), and Zn(II) were prepared by reacting a Schiff base derived from 2,4-dihydroxybenzaldehyde (B120756) and p-phenylenediamine (B122844) with the respective metal salts. mdpi.com
Table 2: Examples of Directly Synthesized Metal Complexes
| Ligand | Metal Salt | Solvent | Product | Reference |
| N,N-bis[(E)-2-thienylmethylidene]-1,8-naphthalenediamine | Cu(NO₃)₂ | - | CuL₂ | researchgate.netnih.gov |
| N-[2-thienylmethylidene]-2-aminopyridine | MCl₂ (M=Fe, Co, Ni, Cu, Zn, Cd) | - | ML₂Cl₂ | he.com.br |
| N-benzilideneaniline | NiCl₂·6H₂O | Methanol | Ni(N-benzilideneaniline)₂Cl₂ | arcjournals.orgsemanticscholar.org |
| (E)-4-(((4-aminophenyl)imino)methyl)benzene-1,3-diol | M(OAc)₂ (M=Co, Ni, Cu, Zn) | Ethanol | Metal Complexes | mdpi.com |
Preparation of Functionally Substituted this compound Derivatives
The synthesis of functionally substituted derivatives of this compound allows for the tuning of its electronic and steric properties, which can influence its coordination behavior and biological activity. These derivatives are typically prepared by using substituted anilines or substituted thiophene-2-carboxaldehydes in the condensation reaction. researchgate.netarkat-usa.org
For instance, a series of Schiff bases were synthesized by reacting cinnamaldehyde (B126680) with various aniline derivatives containing substituents such as halogens, methoxy (B1213986), nitro, alkyl, and aryl groups at different positions on the aromatic ring. nih.gov This approach allows for a systematic investigation of the structure-activity relationships of the resulting compounds.
The synthesis of 2-ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline and (Z)-2-methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline are examples where a substituted thiophene-2-carboxaldehyde (5-nitro-2-thiophene-carboxaldehyde) is used to introduce a nitro group into the thiophene ring. nih.govnih.gov Similarly, the reaction of thiophene-2-carboxaldehyde with anilines bearing different substituents at the 4-position (nitro, methoxy, and dimethylamino) has been studied to understand the effect of these substituents on the reaction outcome. researchgate.netarkat-usa.org
Table 3: Examples of Functionally Substituted Derivatives
| Aldehyde | Aniline Derivative | Product | Reference |
| Cinnamaldehyde | Various substituted anilines | (E)-N-((E)-3-phenylallylidene)aniline derivatives | nih.gov |
| 5-nitro-2-thiophene-carboxaldehyde | 2-ethylaniline | 2-ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | nih.gov |
| 5-nitro-2-thiophene-carboxaldehyde | o-Anisidine | (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline | nih.gov |
| Thiophene-2-carboxaldehyde | 4-nitroaniline, 4-methoxyaniline, 4-dimethylaminoaniline | Substituted N-[(E)-2-thienylmethylidene]anilines | researchgate.netarkat-usa.org |
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of this compound can be systematically tuned by introducing substituents onto the aniline ring. The general synthetic strategy involves the reaction of 2-thiophenecarboxaldehyde with a substituted aniline in a suitable solvent, often with acid catalysis.
The introduction of electron-donating groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups (-CH₃), and electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogens (-Cl, -Br), can significantly influence the electronic structure and potential applications of the resulting Schiff base. nih.gov For instance, EDGs increase the electron density on the aromatic ring, while EWGs decrease it, which can impact the compound's reactivity and coordination properties. nih.gov
The synthesis is typically a straightforward one-pot reaction. Equimolar amounts of 2-thiophenecarboxaldehyde and the substituted aniline are dissolved in a solvent like ethanol or methanol. A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the dehydration process. researchgate.netmdpi.com The reaction mixture is then heated under reflux for a period, and the product is typically isolated by cooling the solution and collecting the resulting precipitate.
Table 1: Synthesis of this compound Derivatives with Electron-Donating and Electron-Withdrawing Groups
| Substituent on Aniline Ring | Group Type | Aniline Derivative Used | General Reaction Conditions |
|---|---|---|---|
| 4-Methoxy | Electron-Donating | p-Anisidine | Ethanolic solution, glacial acetic acid catalyst, reflux. |
| 4-Methyl | Electron-Donating | p-Toluidine | Methanol/water solvent, squaric acid catalyst. chemrxiv.org |
| 4-Nitro | Electron-Withdrawing | p-Nitroaniline | Ethanolic solution, glacial acetic acid catalyst. nih.gov |
| 4-Chloro | Electron-Withdrawing | p-Chloroaniline | Ethanolic solution, glacial acetic acid catalyst. researchgate.net |
This table presents illustrative examples based on common synthetic procedures for Schiff bases.
Synthesis of Polydentate Thienyl-Imine Ligands (e.g., Bis-Schiff Bases)
Polydentate ligands featuring the thienyl-imine framework, particularly bis-Schiff bases, are synthesized by reacting two equivalents of 2-thiophenecarboxaldehyde with one equivalent of a diamine. researchgate.net This approach creates larger, often symmetrical, molecules capable of coordinating to metal ions through multiple donor sites, forming stable metal complexes. tubitak.gov.tr These ligands are significant in coordination chemistry.
A prominent example is the synthesis of N,N'-bis[(E)-2-thienylmethylidene]-1,8-naphthalenediamine. This tetradentate ligand is prepared by the condensation of 1,8-diaminonaphthalene with two equivalents of thiophene-2-carboxaldehyde. researchgate.netnih.gov The reaction is typically carried out in a methanolic solution. The resulting Schiff base can then be used to synthesize metal complexes, such as with copper(II). researchgate.netnih.gov
The general methodology can be applied to a variety of diamines, leading to a diverse range of bis-Schiff base ligands. The choice of diamine (aliphatic or aromatic) determines the flexibility and spatial arrangement of the coordinating imine groups.
Table 2: Examples of Synthesized Polydentate Thienyl-Imine Ligands
| Diamine Reactant | Aldehyde Reactant | Resulting Ligand Name | Reference |
|---|---|---|---|
| 1,8-Diaminonaphthalene | Thiophene-2-carboxaldehyde | N,N'-bis[(E)-2-thienylmethylidene]-1,8-naphthalenediamine | researchgate.netnih.gov |
| Propane-1,2-diamine | 2-Thiophenecarboxaldehyde | N,N'-bis(thiophen-2-ylmethylidene)propane-1,2-diamine | researchgate.net |
| N¹,N¹-Diethylethane-1,2-diamine | 2-Thiophenecarbaldehyde | (E)-N¹,N¹-Diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | acs.org |
| o-Phenylenediamine (B120857) | 2-Thiophenecarboxaldehyde | N,N'-bis(2-thienylmethylidene)benzene-1,2-diamine | tubitak.gov.tr |
The synthesis of these more complex ligands follows similar principles to the simpler derivatives, involving condensation in an alcoholic solvent, often with heating. The resulting polydentate ligands have been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, confirming the formation of the imine (C=N) bond. researchgate.netnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of N E 2 Thienylmethylidene Aniline and Its Coordination Compounds
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical insights into the functional groups and coordination modes of N-[(E)-2-thienylmethylidene]aniline and its metal complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Azomethine Linkage Identification
FT-IR spectroscopy is a fundamental tool for identifying the characteristic azomethine (-CH=N-) linkage in Schiff bases. In the FT-IR spectrum of this compound, a strong absorption band corresponding to the C=N stretching vibration is a key diagnostic feature. nih.govresearchgate.net For instance, in a study of N-benzylidene aniline (B41778), a similar Schiff base, this peak was observed at 1625.2 cm⁻¹. researchgate.net Upon coordination with a metal ion, the position of this band often shifts, indicating the involvement of the azomethine nitrogen in the metal-ligand bond. researchgate.net
In coordination compounds of this compound and its derivatives, the coordination of the azomethine nitrogen to the central metal atom is confirmed by a noticeable shift in the ν(C=N) band. he.com.br For example, in complexes of N-[2-thienylmethylidene]-2-aminopyridine (TNAPY), the IR spectra show that the nitrogen of the azomethine group participates in coordination. he.com.br This is further substantiated by the appearance of new bands in the far-infrared region, which are attributed to the metal-nitrogen (M-N) stretching vibrations. researchgate.net
The FT-IR spectra of metal complexes of Schiff bases derived from 2-thienyl glyoxal (B1671930) also show a shift in the azomethine proton signal, confirming coordination. rasayanjournal.co.in Similarly, in Cu(II) complexes of N,N-bis[(E)-2-thienylmethylidene]-1,8-naphthalenediamine, the formation of the Schiff base ligand and its complex was confirmed through FT-IR, among other spectral studies. nih.govresearchgate.net
Raman Spectroscopy Applications
Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the molecule. It is particularly useful for studying symmetric vibrations and bonds that are weak in the IR spectrum. The chemical oxidative polymerization of aniline and N-methylaniline has been studied using in situ time-resolved near-infrared Raman spectroscopy. researchgate.net This technique can be applied to study the polymerization of this compound and the formation of its coordination polymers.
A multiwavelength Raman spectroelectrochemical study of poly(N-methylaniline) demonstrated strong enhancement for the reduced form at UV and blue laser line excitations, while the oxidized form showed enhancement with red and NIR laser excitations. lmaleidykla.lt Such studies can provide detailed information about the electronic structure and redox states of this compound and its complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the complete structural elucidation of this compound and its coordination compounds in solution. ¹H and ¹³C NMR provide detailed information about the proton and carbon environments, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the thiophene (B33073) and aniline rings, as well as the azomethine proton. The chemical shift of the azomethine proton (-CH=N-) is particularly diagnostic and typically appears as a singlet in the downfield region of the spectrum. For instance, in N-benzylidene aniline, this proton resonates at 10.0 ppm. researchgate.net In the case of Schiff bases derived from 2-thienyl glyoxal, the azomethine proton signal appears as a sharp singlet in the range of δ 7.3-7.5 ppm. rasayanjournal.co.in
Upon complexation with a diamagnetic metal ion, the chemical shifts of the protons adjacent to the coordination sites are affected. In complexes of N-[2-thienylmethylidene]-2-aminopyridine (TNAPY) with Zn(II) and Cd(II), the signals for the thiophene ring protons and the azomethine proton show downfield shifts of 1-2 ppm, supporting the coordination of the ligand through the nitrogen and sulfur atoms. he.com.br The formation of Cu(II) complexes with N,N-bis[(E)-2-thienylmethylidene]-1,8-naphthalenediamine was also confirmed by ¹H NMR spectral studies. nih.govresearchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds
| Compound | Azomethine Proton (-CH=N-) | Aromatic/Thiophene Protons | Reference |
| N-benzylidene aniline | 10.0 | - | researchgate.net |
| Schiff bases from 2-thienyl glyoxal | 7.3-7.5 | Thienyl protons: 8.5-8.8 (s), 5.6-5.9 (m), 8.1-8.3 (t) | rasayanjournal.co.in |
| N-[2-thienylmethylidene]-2-aminopyridine (TNAPY) | 8.7 | Thiophene S-H: 7.4 | he.com.br |
| Zn(TNAPY)₂Cl₂ and Cd(TNAPY)₂Cl₂ | Downfield shift of 1-2 ppm | Downfield shift of 1-2 ppm | he.com.br |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The azomethine carbon atom gives a characteristic signal in the downfield region. For example, in N-benzylidene aniline, this carbon resonates at 193.8 ppm. researchgate.net For N-[2-thienylmethylidene]-2-aminopyridine (TNAPY), the azomethine carbon appears at δ 162.1 ppm. he.com.br
Coordination to a metal ion also influences the ¹³C NMR spectrum. In the Zn(II) and Cd(II) complexes of TNAPY, the signals for the azomethine carbon and the carbons of the thiophene ring (C-2 and C-5) exhibit a distinct downfield shift of approximately 3-6 ppm. he.com.br This further confirms the coordination of the ligand through the azomethine nitrogen and the thiophene sulfur. The formation of a Cu(II) complex with N,N-bis[(E)-2-thienylmethylidene]-1,8-naphthalenediamine was also established through ¹³C NMR studies. nih.govresearchgate.net
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds
| Compound | Azomethine Carbon (-CH=N-) | Thiophene/Aniline Carbons | Reference |
| N-benzylidene aniline | 193.8 | - | researchgate.net |
| N-[2-thienylmethylidene]-2-aminopyridine (TNAPY) | 162.1 | Thiophene C2: 132.5 | he.com.br |
| Zn(TNAPY)₂Cl₂ and Cd(TNAPY)₂Cl₂ | Downfield shift of 3-6 ppm | Thiophene C2 & C5: Downfield shift of 3-6 ppm | he.com.br |
| Aniline | C1: 146.4, C2/6: 115.1, C3/5: 129.3, C4: 118.6 | - | rsc.org |
Two-Dimensional NMR Techniques
While one-dimensional ¹H and ¹³C NMR provide essential data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules and their coordination compounds. These techniques help in establishing the connectivity between different atoms within the molecule, providing a complete and detailed structural elucidation. For instance, 2D NMR (HETCOR) experiments have been used to unambiguously assign ¹³C NMR chemical shifts in aniline derivatives. researchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental to understanding the electronic transitions and photophysical properties of this compound and its derivatives.
The UV-Vis spectrum of Schiff bases like this compound is characterized by absorption bands that correspond to electronic transitions within the molecule. Typically, peaks observed in the ultraviolet region are attributed to π-π* transitions within the aromatic rings (both the aniline and thiophene moieties). Transitions involving the non-bonding electrons of the nitrogen atom in the imine group (n-π*) are also observed, often at longer wavelengths.
In a related study, the UV-Vis spectrum of an aniline derivative showed peaks around 300 nm, which were assigned to π-π* electronic transitions of the aromatic ring, and a peak at 486.9 nm was attributed to the n-π* electronic transition of the chromophore. researchgate.net For aniline tetramers, a peak at approximately 322-325 nm is ascribed to the π-π* transition in the aromatic ring. researchgate.net The electronic absorption spectra of Schiff bases and their metal complexes provide valuable information on the coordination environment. The complexation of the Schiff base with a metal ion often leads to shifts in the absorption bands. For instance, the formation of a Cu(II) complex with a Schiff base ligand derived from thiophene-2-carboxaldehyde resulted in a square planar environment around the Cu(II) ion, as supported by UV-Vis data. researchgate.netnih.gov
Table 1: Representative UV-Vis Absorption Data for Aniline and Related Derivatives
| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| N,N-Dimethyl-aniline | Cyclohexane | 251 | 14900 | π-π |
| Aniline alpha naphthol | Not Specified | ~300 | Not Specified | π-π |
| Aniline alpha naphthol | Not Specified | 486.9 | Not Specified | n-π |
| Aniline tetramer | DMSO | 322-325 | Not Specified | π-π |
This table presents illustrative data from various aniline-containing compounds to highlight typical electronic transitions and may not represent this compound directly.
Fluorescence spectroscopy offers insights into the photophysical behavior of this compound upon excitation with ultraviolet or visible light. The fluorescence properties, including emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment.
Schiff bases can exhibit fluorescence, and their emission characteristics can be modulated by structural modifications or complexation with metal ions. For instance, studies on Schiff bases derived from o-phenylenediamine (B120857) have shown that these compounds can form fluorescent thin films. nih.gov The quantum yields of these ligands were found to be high, ranging from 0.14 to 0.70, and were influenced by the solvent polarity. nih.gov It has been noted that metal ions, particularly paramagnetic ones, can quench the fluorescence of organic ligands. psu.edu However, in some cases, complexation can lead to an increase in fluorescence intensity due to metal-to-ligand charge transfer. psu.edu
The study of a Cu(II) complex of a Schiff base derived from thiophene-2-carboxaldehyde also involved fluorescence spectroscopy to evaluate its interaction with DNA. researchgate.net
Table 2: Illustrative Fluorescence Data for Related Schiff Bases
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |
| L1 (Schiff Base) | MeOH | 350 | Not Specified | 0.70 |
| L2 (Schiff Base) | Acetonitrile | 350 | Not Specified | 0.59 |
This table is based on data for Schiff bases from o-phenylenediamine and serves as an example of the type of data obtained from fluorescence spectroscopy. nih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound and its coordination compounds.
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is crucial for confirming the successful synthesis of the target compound and its purity. The formation of a Schiff base ligand, N,N-bis[(E)-2-thienylmethylidene]-1,8-naphthalenediamine, and its Cu(II) complex was confirmed using mass spectrometry, alongside other spectroscopic methods. researchgate.netnih.gov The use of various analytical techniques, including mass spectrometry, is standard for the structural elucidation of newly synthesized Schiff bases. nih.gov
The analysis of the fragmentation pattern in a mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization can reveal the connectivity of its atoms and the presence of specific functional groups. For instance, in the mass spectrum of aniline, characteristic fragments are observed that correspond to the loss of hydrogen and other small neutral molecules. In the mass spectrometry of dimethylamine, the most abundant ion is typically set to an abundance of 100 (the base peak), and other fragment intensities are measured relative to it. docbrown.info This analysis helps in piecing together the structure of the parent molecule. The study of fragmentation patterns is a key component in the characterization of Schiff bases and their complexes. researchgate.netnih.gov
X-ray Diffraction Crystallography for Solid-State Structure Determination
For Schiff bases, X-ray crystallography can confirm the (E) or (Z) configuration of the imine bond and reveal the planarity or non-planarity of the molecule. In a related compound, 2-ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the dihedral angle between the benzene (B151609) and thiophene rings was determined to be 36.72 (8)°. nih.gov The crystal structure of another Schiff base, (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline, showed a dihedral angle of 59.99 (13)° between the naphthalene (B1677914) and benzene rings. nih.gov
Table 3: Selected Crystallographic Data for a Related Schiff Base
| Parameter | 2-ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline |
| Chemical Formula | C13H12N2O2S |
| Molecular Weight | 260.31 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.3578 (4) |
| b (Å) | 7.4923 (2) |
| c (Å) | 14.9676 (6) |
| β (°) | 99.589 (3) |
| Volume (ų) | 1255.89 (7) |
| Z | 4 |
This table presents crystallographic data for a structurally related compound to illustrate the type of information obtained from X-ray diffraction studies. nih.gov
Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsion Angles
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and torsion angles. nih.gov For the derivative 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the analysis reveals key structural parameters. nih.gov
The length of the imine (C=N) double bond is a critical parameter in Schiff bases. In this derivative, the C=N bond length is 1.2694 (18) Å, which is slightly shorter than the standard value of 1.28 Å for a C=N double bond, indicating a strong double bond character. nih.gov This is consistent with values observed in other related Schiff base structures. nih.gov The bond lengths and angles within the thiophene and benzene rings are within normal ranges for aromatic systems. nih.gov
The tables below present selected bond lengths and angles for 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. nih.gov
Selected Bond Lengths for 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline nih.gov
| Bond | Length (Å) |
| C9=N1 | 1.2694 (18) |
Selected Bond Angles for 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline nih.gov
| Angle | Degree (°) |
| C10-C9-N1 | 122.5 (1) |
| C8-N1-C9 | 117.8 (1) |
Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H...π interactions, Hirshfeld Surface Analysis)
One of the significant interactions observed is a C-H...π interaction. Specifically, a hydrogen atom on the imine carbon (C7-H8) interacts with the π-system of the thiophene ring of an adjacent molecule, with a distance of 2.94 (2) Å. nih.gov This type of interaction plays a role in stabilizing the crystal lattice. nih.gov
Furthermore, the crystal structure is also stabilized by π...π stacking interactions between the aromatic rings of neighboring molecules. The centroid-to-centroid distance between the thiophene ring (Cg1) and the benzene ring (Cg2) of a symmetry-related molecule is 3.6618 (9) Å. nih.gov These stacking interactions are a common feature in the crystal packing of aromatic compounds. nih.gov
While a Hirshfeld surface analysis for this specific derivative was not detailed in the available literature, this technique is a valuable tool for visualizing and quantifying intermolecular interactions in molecular crystals. It allows for the mapping of close contacts and provides a fingerprint plot that summarizes the nature and extent of different types of intermolecular interactions, such as H...H, C...H, and O...H contacts.
Computational and Theoretical Investigations of N E 2 Thienylmethylidene Aniline
Molecular Orbital Theory and Electronic Properties
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, providing a framework for understanding chemical bonding and electronic transitions.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential. researchgate.netmdpi.com
LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity. researchgate.netmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.comsemanticscholar.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com For related Schiff bases, this gap is instrumental in evaluating properties like non-linear optical (NLO) behavior. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for an Aniline (B41778) Derivative Calculated at the B3LYP/6-311++G(d, p) level of theory.
| Parameter | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -1.95 |
| Energy Gap (ΔE) | 4.03 |
| Data is representative, based on published values for substituted anilines. researchgate.net |
Global reactivity descriptors such as electronegativity (χ) and chemical hardness (η) can be calculated from the HOMO and LUMO energies. mdpi.com
The distribution of electron density in a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. echemcom.comresearchgate.net
In an MEP map:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and sulfur. researchgate.netyoutube.com
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor regions). These sites are prone to nucleophilic attack. researchgate.netyoutube.com
Green regions represent areas of neutral or near-zero potential.
For N-[(E)-2-thienylmethylidene]aniline, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the imine group and the sulfur atom of the thiophene (B33073) ring, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms of the aromatic rings would likely show positive potential. researchgate.netresearchgate.net
Spectroscopic Property Simulations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the predominant methods for simulating the spectroscopic properties of molecules like this compound. These simulations are crucial for interpreting experimental spectra and assigning specific spectral features to molecular vibrations and electronic transitions.
Theoretical vibrational analysis is instrumental in assigning the absorption bands observed in the infrared (IR) and Raman spectra of this compound. Calculations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities of the molecule's normal modes.
The process involves optimizing the molecular geometry to find its lowest energy state. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. The resulting theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data.
For this compound, key vibrational modes of interest include:
C=N Stretching: The characteristic imine stretch, a strong band that is a hallmark of Schiff bases.
C-H Stretching: Aromatic and vinylic C-H stretches from the aniline and thiophene rings.
Ring Vibrations: Stretching and bending modes associated with the phenyl and thiophene rings.
C-S Stretching: Vibrations involving the sulfur heteroatom in the thiophene ring.
By comparing the calculated spectrum with the experimental one, each band can be confidently assigned to a specific molecular motion.
Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Schiff Base (N-benzylideneaniline) This table demonstrates the typical correlation achieved between calculated and observed frequencies. A similar analysis would be applied to this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=N) | 1635 | 1628 | Imine group stretching |
| ν(C-H) aromatic | 3060-3085 | 3050-3080 | Aromatic C-H stretching |
| ν(C=C) aromatic | 1595, 1578 | 1590, 1575 | Aromatic ring stretching |
| β(C-H) | 1195 | 1192 | In-plane C-H bending |
| γ(C-H) | 758 | 755 | Out-of-plane C-H bending |
Theoretical calculations are highly effective in predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. The most widely used method is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed in conjunction with DFT.
The simulation begins with the optimized geometry of this compound. The GIAO method then calculates the isotropic magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The chemical shifts are subsequently determined by referencing these calculated shielding values to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These simulations are invaluable for:
Signal Assignment: Unambiguously assigning complex NMR spectra, especially for the quaternary carbons and closely spaced aromatic protons.
Structural Verification: Confirming the proposed structure by matching the predicted spectrum with the experimental one.
Conformational Effects: Studying how different molecular conformations influence the chemical shifts of nearby nuclei.
Table 2: Representative Data for Theoretical vs. Experimental NMR Chemical Shifts (¹³C) for a Thiophene-based Schiff Base This table illustrates the accuracy of GIAO-based predictions. A similar approach would be used for the precise assignment of the this compound spectrum.
| Carbon Atom | Theoretical Shift (ppm) | Experimental Shift (ppm) |
| C (imine, -CH=N-) | 158.5 | 157.9 |
| C (thiophene, C2) | 143.2 | 142.8 |
| C (thiophene, C3) | 128.9 | 128.5 |
| C (thiophene, C4) | 128.1 | 127.8 |
| C (thiophene, C5) | 131.5 | 131.0 |
| C (aniline, C1') | 150.1 | 149.7 |
| C (aniline, C2'/C6') | 121.8 | 121.5 |
| C (aniline, C3'/C5') | 129.7 | 129.4 |
| C (aniline, C4') | 125.4 | 125.0 |
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational technique for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. This method calculates the energies of electronic excited states, which correspond to the absorption of photons.
For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations also provide insight into the nature of the electronic transitions, such as π→π* and n→π* transitions, by identifying the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).
Simulating fluorescence requires optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state then gives the emission energy. These computations help explain the photophysical properties of the molecule and the influence of its structure on its color and fluorescence characteristics.
Table 3: Example of TD-DFT Calculated Electronic Transitions for a Related Aromatic Schiff Base
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 345 | 0.85 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 298 | 0.12 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 265 | 0.05 | HOMO → LUMO+1 (n→π*) |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
This compound possesses conformational flexibility due to rotation around several single bonds, primarily the C-N bond between the aniline ring and the imine nitrogen, and the C-C bond between the thiophene ring and the imine carbon. Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of the molecule over time.
In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field (e.g., OPLS, AMBER). The simulation tracks the trajectory of the molecule, providing a detailed picture of its conformational preferences and the transitions between different states.
For this compound, MD simulations can reveal:
The preferred dihedral angles and the planarity of the molecule.
The energy barriers for rotation around key single bonds.
The influence of solvent on the conformational equilibrium.
The flexibility of the molecule, which can be crucial for its interaction with biological targets or its packing in the solid state.
The results often show that while the (E)-configuration of the C=N double bond is rigid, the molecule is not entirely planar. The aniline and thiophene rings are typically twisted out of the plane of the imine bond to relieve steric hindrance, and MD simulations can quantify the average torsion angles and their fluctuations.
Theoretical Studies on Reaction Mechanisms and Transition States in this compound Synthesis and Reactions
Computational chemistry is a powerful tool for elucidating the detailed mechanism of chemical reactions, including the synthesis of this compound. This Schiff base is typically formed via the condensation reaction of thiophene-2-carboxaldehyde and aniline.
Theoretical studies, using methods like DFT, can map out the entire potential energy surface of the reaction. This involves:
Identifying Intermediates: Locating stable intermediates along the reaction pathway, such as the initial adduct, a carbinolamine.
Locating Transition States: Finding the structure and energy of the transition state for each step of the reaction. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the step.
Calculating Reaction Energetics: Determining the relative energies of reactants, intermediates, transition states, and products to establish the most favorable reaction pathway.
The generally accepted mechanism, which can be verified computationally, involves two main stages:
Nucleophilic Addition: The nitrogen atom of aniline attacks the carbonyl carbon of thiophene-2-carboxaldehyde, forming a zwitterionic intermediate that quickly protonates to yield a neutral carbinolamine.
Dehydration: The hydroxyl group of the carbinolamine is protonated (often facilitated by an acid catalyst), turning it into a good leaving group (water). Subsequent elimination of water and deprotonation yields the final imine product.
Computational studies can also clarify the role of catalysts (acid or base) by modeling their interaction with the reactants and intermediates, showing how they lower the activation energy barriers.
Catalytic Applications of N E 2 Thienylmethylidene Aniline Based Systems
Role of Thienyl-Imine Metal Complexes in Organic Transformationsresearchgate.netresearchgate.netresearchgate.netresearchgate.net
The coordination of N-[(E)-2-thienylmethylidene]aniline to metal centers gives rise to complexes with diverse catalytic capabilities. The nitrogen of the azomethine group and the sulfur atom of the thiophene (B33073) ring are key coordination sites. researchgate.netresearchgate.net This chelation enhances the stability and modulates the electronic properties of the metal center, which is crucial for catalytic activity. These thienyl-imine metal complexes have been successfully employed as catalysts in a range of important organic reactions.
Oxidation Reactions (e.g., Aniline (B41778) Oxidation)
Thienyl-imine metal complexes have shown promise as catalysts for oxidation reactions. A notable example is the oxidation of anilines. openaccessjournals.comresearchgate.net The chemical oxidation of aniline can lead to various valuable products, including nitrobenzene (B124822) and benzoquinones, which are important intermediates in the synthesis of dyes, pharmaceuticals, and polymers. openaccessjournals.com The catalytic process often involves the activation of an oxidizing agent by the metal complex. The mechanism is believed to proceed through the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the aniline substrate. researchgate.net The specific products and efficiency of the reaction are influenced by the choice of metal, the ligand structure, and the reaction conditions.
The development of efficient catalysts for aniline oxidation is significant due to the industrial importance of the resulting products. openaccessjournals.com For instance, nitrobenzene is a key precursor for the production of aniline itself, as well as various other chemicals. openaccessjournals.com Research in this area focuses on developing catalysts that offer high selectivity for desired products while minimizing the formation of byproducts.
Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling, Heck Reaction)
Thienyl-imine metal complexes, particularly those of palladium, have been investigated as catalysts for cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. rsc.orgacs.org
Suzuki Cross-Coupling: The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide, is a powerful tool in organic synthesis. youtube.comyoutube.com Palladium complexes containing thienyl-imine ligands have demonstrated catalytic activity in this reaction. acs.org The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov The use of these ligands can lead to high yields and selectivity under mild reaction conditions. youtube.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. libretexts.orgorganic-chemistry.orgyoutube.com Similar to the Suzuki reaction, palladium complexes are the most common catalysts. Thienyl-imine ligands can enhance the performance of palladium catalysts in the Heck reaction by promoting the stability and reactivity of the active catalytic species. researchgate.net The electronic and steric properties of the ligand can be tuned to optimize the catalytic efficiency for specific substrates.
The versatility of these cross-coupling reactions is highlighted by their application in the synthesis of complex molecules, including pharmaceuticals and advanced materials. youtube.com
Polymerization Catalysis (e.g., Ethylene (B1197577) Polymerization)
Metal complexes incorporating thienyl-imine ligands have also been explored as catalysts for polymerization reactions, such as the polymerization of ethylene. acs.orgrsc.org Late-transition metal catalysts, particularly those based on nickel and palladium, are known to be active in olefin polymerization. rsc.orgrsc.org The ligand environment around the metal center plays a critical role in determining the catalytic activity, as well as the properties of the resulting polymer, such as molecular weight and branching. rsc.org
In the context of ethylene polymerization, the thienyl-imine ligand can influence the rate of monomer insertion and the likelihood of chain transfer and termination events. acs.org By modifying the substituents on the aniline and thiophene rings, it is possible to fine-tune the steric and electronic properties of the catalyst, thereby controlling the polymer microstructure. rsc.org
Heterogeneous vs. Homogeneous Catalysis
The application of thienyl-imine metal complexes in catalysis can be categorized into two main approaches: homogeneous and heterogeneous catalysis. rsc.org
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. researchgate.netyoutube.com This approach often leads to high activity and selectivity because the active catalytic sites are readily accessible to the substrate molecules. researchgate.net However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and catalyst loss, hindering its reuse. rsc.orgresearchgate.net
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction mixture. researchgate.netyoutube.com The primary advantage of this approach is the ease of catalyst separation and recycling, which is crucial for industrial applications. rsc.orgresearchgate.net Thienyl-imine metal complexes can be heterogenized by immobilizing them onto solid supports, such as silica (B1680970) or polymers. researchgate.net This strategy aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. rsc.org
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same as reactants researchgate.netyoutube.com | Different from reactants researchgate.netyoutube.com |
| Activity/Selectivity | Often higher researchgate.net | Can be lower rsc.org |
| Catalyst Separation | Difficult rsc.orgresearchgate.net | Easy rsc.orgresearchgate.net |
| Recyclability | Often difficult rsc.org | Generally good researchgate.net |
Mechanism of Catalytic Action and Active Species Identification
Understanding the mechanism of catalytic action is essential for optimizing catalyst performance. For thienyl-imine metal complexes, the catalytic cycle typically involves several key steps. In oxidation reactions, the active species is often a high-valent metal-oxo complex. researchgate.net In cross-coupling reactions catalyzed by palladium, the mechanism involves a cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Identifying the true active species can be challenging. In some cases, the initially introduced metal complex may be a precatalyst that is transformed into the active catalytic species under the reaction conditions. For example, in some palladium-catalyzed reactions, palladium(II) precatalysts are reduced in situ to palladium(0) species, which are the active catalysts. libretexts.org Techniques such as spectroscopy (e.g., NMR, IR) and kinetic studies are employed to elucidate the reaction mechanism and identify the active intermediates. dntb.gov.ua
Catalyst Design and Performance Optimization (e.g., recyclability, efficiency)
The design of this compound-based catalysts focuses on improving their efficiency, selectivity, and recyclability. acs.org Key strategies include:
Ligand Modification: The electronic and steric properties of the thienyl-imine ligand can be systematically varied by introducing different substituents on the aromatic rings. This allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific transformation. rsc.org
Metal Center Variation: The choice of the central metal atom significantly impacts the catalytic behavior. Different metals exhibit distinct redox properties and coordination preferences, leading to catalysts with unique activities.
Heterogenization: As discussed earlier, immobilizing the homogeneous catalyst onto a solid support is a common strategy to enhance recyclability. researchgate.net The choice of support material and the method of immobilization are crucial for maintaining catalytic activity and preventing leaching of the metal. researchgate.net
Reaction Condition Optimization: The performance of a catalyst is also highly dependent on the reaction conditions, such as temperature, pressure, solvent, and the presence of additives. acs.org Systematic optimization of these parameters is necessary to achieve maximum efficiency.
N E 2 Thienylmethylidene Aniline in Supramolecular Chemistry and Advanced Materials
Molecular Switches and Photochromic Behavior (E/Z Isomerization)
N-[(E)-2-thienylmethylidene]aniline and related Schiff bases exhibit photochromic behavior, which is the reversible transformation between two forms with different absorption spectra upon light irradiation. This property makes them candidates for molecular switches. The photoisomerization of these compounds typically involves the conversion between the E (trans) and Z (cis) isomers around the C=N imine bond.
Irradiation with UV light can trigger the E to Z isomerization. For instance, in some Schiff base derivatives, this conversion is observed upon irradiation with UV light (e.g., λ ≥ 311 nm), leading to changes in the UV-vis absorption spectra. nih.gov The reverse process, from the Z to the E isomer, can often be achieved by exposure to visible light or by thermal relaxation. researchgate.net This reversible photoisomerization is a key characteristic of a molecular switch, mimicking natural processes like the (E)-(Z) photoisomerization of retinal. nih.gov
The efficiency and nature of the photoisomerization can be influenced by several factors, including the solvent and the specific substituents on the aromatic rings. nih.gov In some cases, the photoisomerization process is coupled with other intramolecular transformations, such as enol-imine/keto-amine tautomerism. nih.gov The photochromism of a related molecule was visually apparent, with a color change from yellow (E isomer) to intense orange (Z isomer) upon UV irradiation. researchgate.net The quantum yield of this photoisomerization can be enhanced in some cases by coordination to metal ions. rsc.org
Self-Assembly and Recognition Phenomena
Intermolecular Interactions in Crystal Engineering
The arrangement of this compound and similar Schiff bases in the solid state is governed by a variety of intermolecular interactions, which is a central concept in crystal engineering. hhu.de These interactions dictate the formation of specific supramolecular architectures.
Key intermolecular interactions observed in the crystal structures of related Schiff bases include:
C-H···π interactions: These interactions, where a carbon-hydrogen bond interacts with the electron cloud of an aromatic ring, contribute to the stability of the crystal structure. nih.gov
π-π stacking interactions: The stacking of aromatic rings (both benzene (B151609) and thiophene) is another significant stabilizing force in the crystal packing of these molecules. nih.gov
Hydrogen bonds: In derivatives with suitable functional groups, classical hydrogen bonds play a crucial role in the molecular assembly. nih.gov
Coordination bonds: When metal ions are present, coordination bonds to the imine nitrogen and other donor atoms are primary drivers of the assembly. hhu.de
Formation of Supramolecular Assemblies
The ability of this compound and its derivatives to form ordered supramolecular assemblies is a direct consequence of the intermolecular interactions discussed previously. These assemblies can range from simple dimers to more complex one-, two-, or three-dimensional networks.
The process of self-assembly can be influenced by the introduction of metal ions, leading to the formation of metallo-supramolecular structures. For example, Schiff base ligands can coordinate with metal ions like Cu(II) to form complexes that then self-assemble into higher-order structures. researchgate.netnih.gov The geometry of the resulting metal complex, which can be, for instance, square planar, plays a significant role in directing the self-assembly process. researchgate.netnih.gov
In some instances, the self-assembly can lead to the formation of specific topologies, such as 2D layers with a 63 topology or even nanotube-like structures in the solid state. hhu.dersc.org The formation of these assemblies can also be influenced by the presence of solvent molecules, which can be incorporated into the crystal structure and participate in the network of intermolecular interactions. hhu.de The photoisomerization properties of these molecules can also be harnessed to control the formation and disruption of supramolecular assemblies in a light-dependent manner. researchgate.net
Chemo- and Biosensors based on Thienyl-Imine Scaffolds
The thienyl-imine scaffold, a core component of this compound, is a versatile platform for the development of chemo- and biosensors. nih.gov These sensors utilize the interaction of the Schiff base with specific analytes, which in turn leads to a detectable signal, often a change in color (colorimetric sensor) or fluorescence.
The imine group (-N=CH-) and the thiophene (B33073) ring are key to the sensing mechanism. The nitrogen atom of the imine has a lone pair of electrons in an sp2 hybridized orbital, which can coordinate with metal ions. researchgate.net This coordination is often accompanied by a change in the electronic properties of the molecule, resulting in a change in its absorption or emission spectrum. For example, Schiff base complexes of Cu(II) have been synthesized and studied for their interaction with biological molecules like DNA. researchgate.netnih.gov
Furthermore, the thienyl-imine scaffold can be incorporated into larger, more complex molecules designed to recognize specific ions or molecules. For instance, a Schiff base containing a terminal phenanthroline group has been shown to act as a dual-mode "on-off-on" fluorescent switch in the presence of certain ions. beilstein-archives.org Genetically encoded biosensors, while a distinct area, highlight the importance of developing novel and innovative molecular scaffolds for sensing applications. nih.gov The structural similarities of Schiff bases to some biological molecules also suggest their potential in mimicking biological recognition processes. researchgate.net
Exploration of Nonlinear Optical (NLO) Properties
This compound and related organic compounds are of interest for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, such as optical switching and signal processing. nih.govsemanticscholar.org The NLO response of these molecules arises from the delocalization of π-electrons within their structure, which leads to changes in the molecule's polarization in the presence of a strong electric field. nih.gov
The key molecular features that contribute to NLO properties include:
A π-conjugated system: The alternating single and double bonds in the thienyl and phenyl rings, connected by the imine bridge, provide a pathway for electron delocalization.
Intramolecular charge transfer (ICT): The presence of electron-donating and electron-accepting groups within the molecule can enhance the NLO response by facilitating charge transfer across the π-system. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict the NLO properties of these compounds, including the first hyperpolarizability (β), a measure of the second-order NLO response. documentsdelivered.com Studies on similar Schiff bases have shown that they can possess significant NLO properties. nih.gov The stability and chelating ability of Schiff base complexes with transition metals also make them promising candidates for NLO materials. nih.gov The design of new organic molecules with specific geometries and electronic characteristics is an active area of research aimed at optimizing their NLO response for modern technological applications. nih.gov
Applications in Polymer Science (e.g., as building blocks or additives)
While specific examples of this compound being directly incorporated into polymers are not extensively detailed in the provided context, the properties of Schiff bases in general suggest their potential utility in polymer science. Their rigid, conjugated structures and ability to coordinate with metal ions make them interesting candidates as either building blocks for new polymers or as functional additives.
As building blocks: Schiff bases can be polymerized to form poly(Schiff base)s. These polymers would contain the thienyl-imine moiety in the main chain, potentially leading to materials with interesting optical, electronic, and thermal properties. The synthesis of such polymers would likely involve the condensation of a diamine with a dialdehyde.
As additives: this compound and its derivatives could be incorporated into existing polymers as additives to impart specific functionalities. For example, their photochromic properties could be used to create light-responsive polymer films. Their ability to chelate metal ions could be exploited for applications in catalysis or for creating cross-linked polymer networks.
The development of advanced materials often involves the fabrication of molecular assemblies, and the self-assembly properties of Schiff bases could be utilized to create ordered structures within a polymer matrix. nih.gov For instance, the introduction of long aliphatic chains to related molecules has been shown to induce the formation of liquid crystalline phases, a property that could be translated to polymer systems. nih.gov
Mechanistic Insights into Biological Interactions of N E 2 Thienylmethylidene Aniline and Its Metal Complexes
Interactions with Biomolecules
The biological activity of N-[(E)-2-thienylmethylidene]aniline and its metal complexes is fundamentally linked to their ability to bind and interact with essential biomolecules. The planar, electron-rich structure of the Schiff base ligand, combined with the Lewis acidity and variable coordination geometries of the metal center, allows these compounds to target and modify the function of nucleic acids and proteins.
DNA Binding Mechanisms (e.g., Intercalation, Groove Binding)
Metal complexes of thiophene-containing Schiff bases are known to interact with DNA through non-covalent pathways, primarily intercalation and groove binding. The specific mode of interaction is governed by the structure of the complex.
Intercalation: This binding mode involves the insertion of the planar aromatic part of the Schiff base ligand between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces between the aromatic rings of the complex and the DNA bases. Studies on metal complexes of similar Schiff bases, such as those derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone, have demonstrated strong intercalative binding. This process typically leads to significant structural changes in the DNA, such as unwinding of the helix and an increase in its length. Spectroscopic analysis often reveals hypochromism (a decrease in absorbance intensity) in the UV-Vis spectrum of the complex upon addition of DNA, which is a hallmark of intercalation.
Groove Binding: Alternatively, complexes may bind within the major or minor grooves of the DNA helix. This interaction is typically driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the complex and the edges of the DNA base pairs or the sugar-phosphate backbone. Molecular docking studies on a Zinc(II) complex with a related ligand, 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, have supported this type of interaction. While intercalation is a common mechanism, it is noted that groove binding cannot be excluded, and often, a coexistence of multiple binding modes is possible.
The affinity of these complexes for DNA is quantified by the binding constant (Kb). Research on various metal complexes with thiophene-based Schiff ligands shows strong binding affinities, often in the range of 10⁴ to 10⁶ M⁻¹.
| Complex | Binding Constant (Kb) (L·mol⁻¹) | Proposed Binding Mode |
|---|---|---|
| [Co(HL1)₂] | 1.81 x 10⁵ | Intercalation |
| [Ni(HL1)₂] | 3.55 x 10⁵ | Intercalation |
| [Cu(HL1)₂] | 2.11 x 10⁵ | Intercalation |
| [Co(L2)₂] | 1.56 x 10⁴ | Intercalation/Groove Binding |
| [Cu(L2)₂] | 1.89 x 10⁴ | Intercalation/Groove Binding |
Data derived from studies on metal complexes of (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone (H₂L1) and (E)-N'-((thiophen-2-yl)methylene)isonicotinylhydrazone (HL2).
Enzyme Inhibition Mechanisms (e.g., Esterase Inhibition)
Schiff base metal complexes are recognized as potent inhibitors of various enzymes, a property attributed to the interaction of the azomethine nitrogen atom with the active sites of enzymes. While specific data on the esterase inhibition by this compound is limited, the general mechanisms are well-understood from studies on related compounds, particularly in the context of cholinesterases (a type of esterase).
The primary mechanisms of enzyme inhibition include:
Competitive Inhibition: The inhibitor molecule, being structurally similar to the enzyme's natural substrate, competes for binding at the active site. This binding is reversible, and its effect can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.
For Schiff base complexes, the metal ion can coordinate with amino acid residues (such as histidine) within the enzyme's active site, while the ligand scaffold can form hydrogen bonds or hydrophobic interactions, effectively blocking substrate access or preventing the catalytic reaction. Studies on various acridine-based Schiff base derivatives have demonstrated effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that the structural motif is suitable for targeting the active sites of esterase enzymes. nih.govmdpi.com
Protein Binding Interactions (e.g., BSA/HSA binding)
The interaction of potential therapeutic agents with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is critical as it affects their distribution and bioavailability in the body. Schiff base metal complexes have been shown to bind effectively to these transport proteins. ekb.eg
The primary technique used to study these interactions is fluorescence spectroscopy. BSA and HSA contain tryptophan residues that are intrinsically fluorescent. When a binding molecule (a quencher) interacts with the albumin, this fluorescence is quenched. The nature of this quenching reveals the binding mechanism:
Static Quenching: This occurs when the quencher forms a stable, non-fluorescent complex with the protein in its ground state. This is the most common mechanism reported for Schiff base complexes binding to serum albumins. nih.govekb.eg
Dynamic Quenching: This results from transient collisions between the quencher and the excited-state fluorophore (the protein).
Thermodynamic parameters obtained from these studies indicate that the binding is typically a spontaneous process (ΔG < 0) and is often driven by hydrophobic interactions and hydrogen bonding. bohrium.com The binding constants (Ka) are generally in the range of 10⁴ to 10⁵ L·mol⁻¹, indicating strong and stable interactions. Molecular docking studies further suggest that these complexes often bind within specific hydrophobic pockets of the albumin protein, such as Sudlow's site I.
| Complex Type | Binding Constant (Ka) (L·mol⁻¹) | Quenching Mechanism | Primary Driving Forces |
|---|---|---|---|
| Co(II)-Schiff Base Complex | ~ 1.2 x 10⁴ | Static | Hydrophobic Interactions |
| Ni(II)-Schiff Base Complex | ~ 2.5 x 10⁴ | Static | Hydrophobic Interactions |
| Cu(II)-Schiff Base Complex | ~ 5.0 x 10⁴ | Static | Hydrophobic Interactions |
| Zn(II)-Schiff Base Complex | ~ 7.8 x 10⁴ | Static | Hydrogen Bonding & Van der Waals |
Representative data for various Schiff base metal complexes interacting with BSA, illustrating typical binding affinities and mechanisms.
Reactive Oxygen Species Generation Pathways
Certain metal complexes, including those of thiophene-containing Schiff bases, can induce cellular damage by generating reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). Two primary pathways are implicated in this process.
Photodynamic Generation (Type II Mechanism): Thiophene-containing conjugated systems can act as photosensitizers. Upon absorption of light (typically visible or UV light), the complex is promoted to an excited triplet state. This excited complex can then transfer its energy to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). This process is efficient for complexes with extended π-conjugation that can absorb light in the visible spectrum. mdpi.com
Fenton-like/Redox Cycling Reactions: This pathway is dependent on the presence of a redox-active metal center, such as copper or iron. For instance, a Cu(II) complex can be reduced intracellularly to a Cu(I) complex. This Cu(I) species can then react with endogenous hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce the highly damaging hydroxyl radical (•OH). The Cu(II) is regenerated in the process, allowing it to participate in a catalytic cycle of ROS production. This continuous generation of ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress and cell death. nih.gov
Structure-Mechanism Relationships for Biological Activity
The relationship between the chemical structure of this compound metal complexes and their biological interaction mechanisms is multifaceted.
Role of the Ligand Scaffold: The planarity and aromaticity of the thiophene (B33073) and aniline (B41778) rings are critical for DNA intercalation. The π-electron system facilitates the necessary stacking interactions between DNA base pairs. The lipophilicity conferred by these aromatic rings also promotes passage through cell membranes and binding to hydrophobic pockets in proteins like serum albumin. The azomethine nitrogen atom is a key coordination site for the metal ion and can also act as a hydrogen bond acceptor in interactions with enzymes and other proteins.
Substituent Effects: Modifications to the aniline or thiophene rings (e.g., addition of electron-withdrawing or electron-donating groups) can fine-tune the electronic properties and lipophilicity of the entire complex. Such changes can alter DNA binding affinity, modulate enzyme inhibitory potency, and influence the redox potential of the metal center, thereby affecting its capacity to generate ROS. This tunability is a key aspect in the rational design of Schiff base metal complexes for specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(E)-2-thienylmethylidene]aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Schiff base formation by condensing 2-thiophenecarboxaldehyde with aniline. Key parameters include:
- Catalyst : Use Lewis acids (e.g., ZnCl₂) or acetic acid to accelerate imine bond formation .
- Solvent : Polar aprotic solvents (e.g., ethanol or methanol) enhance reactivity and purity .
- Stoichiometry : A 1:1 molar ratio of aldehyde to aniline minimizes side products like bis-condensed derivatives .
Q. How is the structural integrity of this compound confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve the E-configuration of the imine bond and planarity of the thienyl-aniline system. Use SHELX or ORTEP-III for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the imine proton (δ 8.3–8.5 ppm) and thiophene ring protons (δ 6.8–7.2 ppm) .
- FT-IR : Confirm C=N stretch at ~1600–1640 cm⁻¹ .
Q. What are the key physicochemical properties relevant to its reactivity?
- Electronic Effects : The thienyl group enhances electron delocalization, increasing electrophilicity at the imine nitrogen. This impacts nucleophilic addition reactions .
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, DMF) but poorly in water. Adjust solvent polarity during reactions to prevent precipitation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NOE correlations) be resolved for this compound?
- Approach :
- Dynamic NMR : Probe rotational barriers around the C=N bond at variable temperatures .
- DFT Calculations : Compare experimental NMR/IR data with simulated spectra (e.g., using Gaussian) to identify conformational isomers .
Q. What strategies optimize catalytic cyclization reactions involving this compound?
- Design :
- Catalyst Screening : Test transition metals (e.g., Pd, Cu) for mediating C–H activation or cross-coupling. Pd(OAc)₂ in DMF at 80°C showed 75% yield in pilot studies .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the aniline ring to modulate cyclization rates .
- Troubleshooting : Monitor by-products (e.g., dimerization) via HPLC-MS and adjust ligand-to-metal ratios .
Q. How does the thienyl group influence biological activity compared to phenyl analogs?
- Comparative Analysis :
- Bioassays : Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus). Thienyl derivatives show 2–3x higher inhibition than phenyl analogs due to enhanced membrane interaction .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What advanced characterization methods elucidate non-covalent interactions in crystalline forms?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
